molecular formula C20H25N5 B2702740 2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2415462-86-9

2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2702740
CAS No.: 2415462-86-9
M. Wt: 335.455
InChI Key: XSKWZSRXRQQSMN-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the azetidine and pyrimidine moieties. Common reagents used in these reactions include strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF or THF as solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of fully saturated compounds.

Scientific Research Applications

2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(propan-2-yl)-1-{1-[2-(propan-2-yl)pyrimidin-4-yl]azetidin-3-yl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-propan-2-yl-1-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-13(2)19-21-10-9-18(23-19)24-11-15(12-24)25-17-8-6-5-7-16(17)22-20(25)14(3)4/h5-10,13-15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKWZSRXRQQSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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